molecular formula C13H14N2O4 B1421423 (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate CAS No. 1255717-21-5

(2-Phenyl-1H-imidazol-1-yl)acetic acid acetate

Cat. No. B1421423
M. Wt: 262.26 g/mol
InChI Key: GRIDWFJTLDROSQ-UHFFFAOYSA-N
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Description

“(2-Phenyl-1H-imidazol-1-yl)acetic acid acetate” is a unique chemical with the empirical formula C13H14N2O4 and a molecular weight of 262.26 . It is a solid substance . The IUPAC name for this compound is "(2-phenyl-1H-imidazol-1-yl)acetic acid acetate" .


Molecular Structure Analysis

The SMILES string for this compound is O=C (O)CN1C (C2=CC=CC=C2)=NC=C1.O=C (C)O . The InChI code is 1S/C11H10N2O2.C2H4O2/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9;1-2(3)4/h1-7H,8H2,(H,14,15);1H3,(H,3,4) .


Physical And Chemical Properties Analysis

“(2-Phenyl-1H-imidazol-1-yl)acetic acid acetate” is a solid substance . The molecular weight of this compound is 262.26 .

Scientific Research Applications

Polymeric and Macrocyclic Structures

Gan and Tang (2011) synthesized polymeric triphenyltin and cyclotetrameric tricyclohexyltin 2-(1H-imidazol-1-yl)acetates, showcasing different coordination modes and structures like polymeric chains and macrocyclic tetranuclear structures (Gan & Tang, 2011).

Chromotropic Properties

Sakaino (1983) studied the chromotropic properties of imidazole derivatives, observing remarkable photochromic behavior, indicating potential applications in materials science (Sakaino, 1983).

Novel Derivatives for Chemical Analysis

Bhat et al. (2019) synthesized dihydropyrimidinone derivatives containing the imidazole moiety, which could be relevant in the development of new analytical methods (Bhat et al., 2019).

Molecular Rearrangement Studies

Klásek et al. (2007) explored the molecular rearrangement of 1-substituted imidazole derivatives, contributing to the understanding of chemical reactions involving these compounds (Klásek, Lyčka, & Holčapek, 2007).

Corrosion Inhibition Research

Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions, investigating their use as corrosion inhibitors, a crucial application in material science (Srivastava et al., 2017).

Fluorescent Chemical Sensors

Li Rui-j (2013) developed a new fluorescent compound based on imidazole for selective determination of Co2+, showing its potential in sensory applications (Li Rui-j, 2013).

Antibacterial Research

Ali (2018) synthesized new imidazole derivatives and evaluated their antibacterial properties, suggesting their potential in developing new antimicrobial agents (Ali, 2018).

Catalysis in Chemical Reactions

Grasa, Kissling, and Nolan (2002) found that imidazol-2-ylidenes, a family of N-heterocyclic carbenes, are efficient catalysts in transesterification reactions, highlighting their role in facilitating various chemical processes (Grasa, Kissling, & Nolan, 2002).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral . It has the signal word “Danger” and the hazard statement H301 . Precautionary statements include P301 + P310 .

properties

IUPAC Name

acetic acid;2-(2-phenylimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.C2H4O2/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9;1-2(3)4/h1-7H,8H2,(H,14,15);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIDWFJTLDROSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C2=NC=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenyl-1H-imidazol-1-yl)acetic acid acetate

CAS RN

1255717-21-5
Record name (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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